molecular formula C26H25FN4O3S B2568599 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-45-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2568599
CAS No.: 1021224-45-2
M. Wt: 492.57
InChI Key: ZPSRBXMCMCOFLS-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
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Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
  • A sulfone group from the tetrahydrothiophene moiety, enhancing stability and reactivity.
  • A fluorobenzyl substituent that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The sulfone group and aromatic rings can facilitate binding to proteins or enzymes, potentially modulating their activity. The exact pathways are still under investigation but may include inhibition of key enzymes involved in metabolic processes.

Therapeutic Potential

Research has indicated that compounds with similar structures often exhibit:

  • Antitumor Activity: Pyrazolo[3,4-b]pyridines have been reported to inhibit cell proliferation in various cancer cell lines.
  • Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.

In Vitro Studies

A study evaluated the inhibitory effects of several pyrazolo[3,4-b]pyridine derivatives on α-glucosidase activity. The results indicated that certain compounds demonstrated significant inhibition compared to standard drugs like acarbose. For instance, a derivative with a similar scaffold exhibited an IC50 value of 155.4 ± 6.0 μM, suggesting potential for managing postprandial hyperglycemia .

In Vivo Studies

In vivo models have shown that related compounds can reduce plasma glucose levels and mitigate diabetic symptoms. These findings support the hypothesis that modifications in the pyrazolo[3,4-b]pyridine framework can enhance biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound APyrazolo[3,4-b]pyridine coreα-glucosidase inhibitor155.4 ± 6.0
Compound BSimilar sulfone derivativesAntitumor activityVaries
Compound CFluorobenzamide moietyAntidiabetic effectsVaries

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-16-3-7-19(8-4-16)23-13-22(26(32)28-14-18-5-9-20(27)10-6-18)24-17(2)30-31(25(24)29-23)21-11-12-35(33,34)15-21/h3-10,13,21H,11-12,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSRBXMCMCOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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